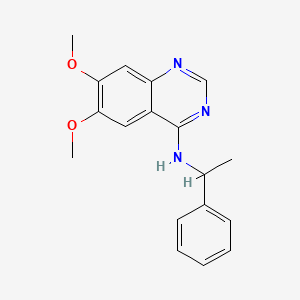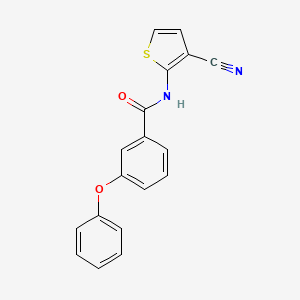
6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine is a chemical compound with the molecular formula C18H19N3O2 . It has a molecular weight of 309.36 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of quinazoline derivatives, including this compound, has been a subject of research due to their significant biological activities . A series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized, and evaluated for their antiproliferative activities against human cancer cell lines .Molecular Structure Analysis
The InChI code for this compound is 1S/C16H15N3O2/c1-20-14-8-12-13 (9-15 (14)21-2)17-10-18-16 (12)19-11-6-4-3-5-7-11/h3-10H,1-2H3, (H,17,18,19) .Physical and Chemical Properties Analysis
The compound has a predicted density of 1.211±0.06 g/cm3 and a predicted boiling point of 464.5±40.0 °C .Applications De Recherche Scientifique
Antimalarial Activity
Researchers have synthesized and evaluated various 6,7-dimethoxyquinazoline-2,4-diamines, including 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine (SSJ-717), to explore their antimalarial activity. Through structure-activity relationship studies, SSJ-717 was identified as a promising antimalarial drug lead due to its high antimalarial activity, showcasing the potential of 6,7-dimethoxyquinazolines in treating malaria (Mizukawa et al., 2021).
Anti-tubercular Activity
A series of 4-anilinoquinolines and 4-anilinoquinazolines were screened for novel inhibitors against Mycobacterium tuberculosis (Mtb). The study identified compounds, including 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine, exhibiting high potency against Mtb with minimal toxicity, highlighting key structural features essential for Mtb inhibition. These findings underline the compound's utility in developing new anti-tubercular agents (Asquith et al., 2019).
Cytotoxic Activity
The cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines was investigated, demonstrating potent growth inhibitory properties against various cancer cell lines. Although the compound differs slightly in chemical structure, the research signifies the broader potential of quinazoline derivatives in cancer therapy, suggesting areas for further investigation (Deady et al., 2003).
Insecticidal Efficacy
Novel bis quinazolin-4(3H)-one derivatives, synthesized for their potential insecticidal properties, were tested to assess their efficacy. This research, though not directly involving 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine, illustrates the diverse biological activities of quinazoline derivatives and their potential utility in developing new insecticides (El-Shahawi et al., 2016).
Propriétés
IUPAC Name |
6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-12(13-7-5-4-6-8-13)21-18-14-9-16(22-2)17(23-3)10-15(14)19-11-20-18/h4-12H,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFMUYZWDLSYSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2-chloroacetyl)-methylamino]-N-propan-2-ylacetamide](/img/structure/B2933803.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2933804.png)
![2-(3,4-dimethylphenyl)-5-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2933805.png)
![5-(isopentylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2933807.png)
![3-(4-Methoxyphenyl)-5-[(phenylsulfanyl)methyl]isoxazole](/img/structure/B2933808.png)


![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(trifluoromethoxy)benzyl)acetamide](/img/structure/B2933811.png)
![1-{[(2-fluorophenyl)methyl]sulfanyl}-4-[(4-methylphenyl)methyl]-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2933814.png)
![4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine](/img/structure/B2933815.png)
![N-[2-(Oxolan-3-yloxy)pyridin-4-yl]prop-2-enamide](/img/structure/B2933820.png)

![N-(2,4-difluorophenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2933823.png)
![ethyl 2-(4-((4-methoxyphenyl)thio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2933824.png)
